(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone
Description
(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is a synthetic organic compound featuring a 1,4-thiazinan ring (a six-membered heterocycle containing sulfur and nitrogen) linked to a 4-chlorophenyl group via a ketone bridge. The 4-chlorophenyl moiety is a common pharmacophore in medicinal chemistry, contributing to hydrophobic interactions and binding affinity in biological systems .
Properties
IUPAC Name |
(4-chlorophenyl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZZAODWSORPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-thiazinane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+1,4-thiazinanetriethylaminethis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain pathogens or diseases, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of (4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone lies in its 1,4-thiazinan core. Below is a comparative analysis with key analogs:
Benzothiazole Derivatives
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (): Replaces the thiazinan ring with a benzothiazole moiety. Dihedral angles between the benzothiazole and 4-chlorophenyl groups are 0.94° and 70.65°, facilitating planar and twisted conformations. Forms a 3D crystal network via C–H⋯N/O hydrogen bonds, enhancing stability .
Piperidine Derivatives
- (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone (): Substitutes thiazinan with a hydroxypiperidine ring. Dihedral angles of 51.6° and 89.5° between the piperidine and phenyl groups induce a non-planar geometry. Hydroxyl group enables O–H⋯O hydrogen bonding, influencing solubility and target interactions .
Benzothiazin Derivatives
- (7-Chloro-2,3-dihydro-4H-1,4-benzothiazin-4-yl)(4-chlorophenyl)methanone (): Incorporates a benzothiazin ring fused to a benzene ring. The extended aromatic system may enhance π-π stacking interactions compared to the simpler thiazinan analog .
Piperidine-1,4-diylbis((4-chlorophenyl)methanone) (Compound 7a) ():
- Symmetric structure with two 4-chlorophenyl groups flanking a piperidine ring.
- Exhibits higher steric bulk and rigidity, improving inhibitory activity against hMAGL (human monoacylglycerol lipase) compared to mono-substituted derivatives .
Enzyme Inhibition
- Target Compound: Limited direct data, but thiazinan-containing analogs are explored for kinase or lipase inhibition.
- {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone (): Binds to Cdk5 (cyclin-dependent kinase 5) with an affinity of −7.3 ± 0.0 kcal/mol, comparable to thiazinan derivatives. The nitro group enhances electrostatic interactions .
- Piperidine-1,4-diylbis((4-chlorophenyl)methanone) (7a): Displays potent hMAGL inhibition (IC₅₀ ~ nM range) due to dual chloro-substituents, which optimize hydrophobic binding pockets .
Anticonvulsant Activity
- (3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone Derivatives (): Pyrazole analogs (e.g., compounds 4a, 4e, 4f) show anticonvulsant activity in rodent models, attributed to enhanced bioavailability from the dihydro-pyrazole ring .
Data Table: Key Structural and Functional Comparisons
Biological Activity
(4-Chlorophenyl)(1,4-thiazinan-4-yl)methanone is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group attached to a 1,4-thiazinan-4-yl moiety through a methanone linkage. This unique structure may contribute to its diverse biological effects.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential activity against pathogens, making it a candidate for further drug development.
- Enzyme Interaction : The compound can act as a probe for investigating enzyme-substrate interactions, which is crucial in understanding its pharmacological effects.
- Antitubercular Properties : Related compounds have shown efficacy against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 0.12 µM .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Binding : The compound can bind to various enzymes or receptors, altering their activity and potentially leading to therapeutic effects.
- Pathway Modulation : The exact pathways affected depend on the specific biological context and applications being studied.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| (4-Chlorophenyl)(1,4-thiazinan-4-yl)ethanone | Structure | Moderate antimicrobial |
| (4-Chlorophenyl)(1,4-thiazinan-4-yl)propanone | Structure | Lower potency against MTB |
| (4-Chlorophenyl)(1,3-thiazolidin-2-one) | Structure | Higher cytotoxicity in cancer cells |
This table illustrates that while all compounds share common structural elements, their biological activities can vary significantly based on slight modifications in their chemical structure.
Study 1: Antitubercular Activity
A series of thiazolidine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these derivatives, those structurally related to this compound exhibited promising results with MICs ranging from 0.12 µM to 20 µM against MTB strains .
Study 2: Enzyme Interaction
Research conducted on enzyme-substrate interactions highlighted that compounds similar to this compound can serve as effective inhibitors for specific enzymes involved in metabolic pathways. This property could be harnessed for developing targeted therapies for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
